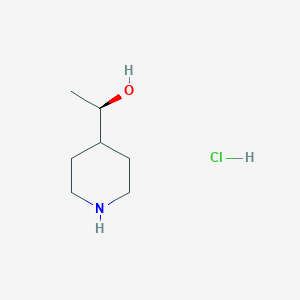

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Description

The exact mass of the compound (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-piperidin-4-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWZDSNQJWQRNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567666-81-2 | |

| Record name | (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral piperidine derivative of significant interest to researchers and drug development professionals. The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for accessing diverse chemical space.[1] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1]

This specific molecule, featuring a chiral secondary alcohol at the C-4 position, serves as a valuable building block in medicinal chemistry. The stereochemistry of the hydroxyl group is critical, as biological targets often exhibit strict stereoselectivity. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, grounded in established scientific principles and methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Chemical Identity

-

Systematic Name: (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

-

Molecular Formula: C₇H₁₆ClNO

-

Molecular Weight: 165.66 g/mol [2]

-

CAS Number: 1567666-81-2[3]

-

Parent Compound (Free Base): (R)-1-(Piperidin-4-yl)ethanol

-

Parent CAS Number: 546093-45-2[4]

Physicochemical Data

The properties of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride are summarized below. Data for the parent free base and related precursors are included for comparative context.

| Property | Value | Compound | Source |

| Molecular Weight | 165.66 g/mol | Hydrochloride Salt | [2] |

| 129.20 g/mol | Free Base | [5] | |

| Physical State | Solid | Free Base | [5] |

| Purity | Typically >95% | Both | [6] |

| Solubility | Soluble in water, methanol, ethanol; Sparingly soluble in polar aprotic solvents. | Hydrochloride Salt | Inferred |

| Soluble in polar organic solvents. | Free Base | Inferred |

Note: Specific quantitative data such as melting point and pKa for the title compound are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Purification

The synthesis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a multi-step process that requires careful control of stereochemistry. The general strategy involves the synthesis of a suitable piperidone precursor, followed by an asymmetric reduction to establish the chiral alcohol, N-deprotection (if necessary), and final salt formation.

Synthesis of Precursor: N-Boc-4-acetylpiperidine

The key intermediate for the asymmetric reduction is typically an N-protected 4-acetylpiperidine. The tert-butoxycarbonyl (Boc) group is a common choice for nitrogen protection due to its stability under various reaction conditions and its facile removal under acidic conditions.

A common route to the precursor, 1-benzyl-4-piperidone, involves a Dieckmann condensation of N,N-bis(β-propionate)benzylamine, followed by hydrolysis and decarboxylation.[5] The benzyl group can then be removed via hydrogenolysis and the resulting secondary amine protected with a Boc group to yield N-Boc-4-piperidone.[7]

Key Step: Asymmetric Reduction

The creation of the (R)-stereocenter is the most critical step. This is typically achieved through the catalytic asymmetric reduction of the prochiral ketone, N-Boc-4-acetylpiperidine.

Methodology: While a specific protocol for this exact substrate is not readily available in peer-reviewed literature, a robust approach can be designed based on well-established methods for asymmetric ketone reduction. A common and effective method involves using a chiral catalyst system, such as a ruthenium or iridium complex with a chiral ligand.[8][9]

Exemplary Protocol (Hypothetical, based on established methods):

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable precatalyst (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., (R,R)-Ts-DPEN) is prepared in an appropriate solvent like isopropanol.

-

Reduction Reaction: The substrate, N-Boc-4-acetylpiperidine, is dissolved in an anhydrous solvent (e.g., isopropanol or dichloromethane) in a reaction vessel under an inert atmosphere.

-

The pre-formed catalyst solution is transferred to the substrate solution.

-

A hydrogen source, such as hydrogen gas (H₂) at elevated pressure or a transfer hydrogenation reagent like formic acid/triethylamine, is introduced.[10]

-

The reaction is stirred at a controlled temperature (e.g., 25-50 °C) and monitored for completion by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction is quenched, and the product, (1R)-N-Boc-1-(piperidin-4-yl)ethanol, is isolated through standard extractive procedures and purified by flash column chromatography.

Causality: The choice of a chiral ligand is paramount as it creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone, thereby yielding one enantiomer in excess. The N-Boc protecting group is crucial as it prevents side reactions at the piperidine nitrogen and influences the conformational preference of the ring, which can affect stereoselectivity.

Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step.

Protocol:

-

The purified (1R)-N-Boc-1-(piperidin-4-yl)ethanol is dissolved in a suitable solvent such as ethanol, ethyl acetate, or diethyl ether.

-

The solution is cooled in an ice bath.

-

A solution of hydrogen chloride (gas dissolved in a solvent like ethanol or dioxane, or concentrated aqueous HCl) is added dropwise with stirring.[11][4]

-

The hydrochloride salt typically precipitates out of the solution. The precipitation can be encouraged by cooling or the addition of a less polar co-solvent.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-salt impurities, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl group, and the hydroxyl proton. In a typical deuterated solvent like D₂O or DMSO-d₆, one would expect to see:

-

A quartet for the methine proton (-CH(OH)-) coupled to the methyl group.

-

A doublet for the methyl group (-CH₃) coupled to the methine proton.

-

Complex multiplets for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear further downfield than the protons at C3 and C5.

-

A broad singlet for the N-H protons (as NH₂⁺) and the O-H proton, which may exchange with solvent protons.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key expected shifts include:

-

A signal for the carbinol carbon (-CH(OH)-) around 65-75 ppm.

-

Signals for the piperidine ring carbons, with C2 and C6 appearing around 40-50 ppm.

-

A signal for the methyl carbon around 20-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion would be for the free base [M+H]⁺ at m/z 130.2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

A broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A broad band around 2700-3100 cm⁻¹ for the N-H stretch of the secondary ammonium salt.

-

Bands around 2850-2950 cm⁻¹ for the C-H stretches of the aliphatic piperidine and ethyl groups.

-

A band around 1050-1150 cm⁻¹ for the C-O stretch of the secondary alcohol.

Applications in Research and Drug Development

The (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride scaffold is a valuable starting point for the synthesis of more complex molecules in drug discovery programs. The piperidine core is a well-regarded pharmacophore that can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

-

Scaffold for Biologically Active Molecules: The secondary alcohol provides a convenient handle for further functionalization. It can be esterified, etherified, or used in nucleophilic substitution reactions to attach other pharmacophoric groups. The secondary amine of the piperidine ring can be alkylated, acylated, or used in reductive amination reactions to build larger, more complex structures.[12]

-

Potential Therapeutic Areas: Piperidine derivatives have shown activity across a wide range of therapeutic areas.[13]

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in molecules that target CNS receptors.[10]

-

Oncology: Piperidine-containing molecules have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy.[12]

-

Infectious Diseases: The scaffold has been incorporated into antibacterial and antiviral agents.[14]

-

The specific (1R) stereochemistry is crucial, as it allows for precise, three-dimensional interactions with the chiral binding pockets of biological targets like enzymes and receptors, potentially leading to enhanced potency and selectivity compared to the racemate or the (S)-enantiomer.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, precautions can be based on related piperidine derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[16] Do not eat, drink, or smoke when using this product.[3]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a strategically important chiral building block for the synthesis of novel pharmaceutical agents. Its preparation requires a stereocontrolled approach, typically involving the asymmetric reduction of a protected 4-acetylpiperidine precursor. The physicochemical properties of the hydrochloride salt make it suitable for use in a variety of synthetic and screening applications. Given the proven track record of the piperidine scaffold in successful drug candidates, this compound represents a valuable tool for medicinal chemists aiming to develop next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

- KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride.

- CymitQuimica. (2023). Safety Data Sheet: Piperidin-4-one hydrochloride.

- Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.

- Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5022-5025.

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Volza. (2025). Piperidine Hcl HSN Code & GST Rate in India. Retrieved from [Link]

- Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(13), 3844-3852.

- BenchChem. (2025).

-

PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

- Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(23), 4542-4548.

- Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 14.

- Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(8), 2300-2306.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937.

- Kumar, P. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a362-a376.

- Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855.

- Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- Fu, G. C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.

- Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Google Patents. (1999).

- Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770.

- Morton, D., et al. (2009). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Solenopsin A. The Journal of Organic Chemistry, 74(6), 2574-2577.

- Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296.

- Humphrey, G. R., et al. (2009). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 11(23), 5422-5425.

- Juaristi, E., et al. (2023).

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride | 1567666-81-2 [m.chemicalbook.com]

- 4. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. volza.com [volza.com]

- 7. caymanchem.com [caymanchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR [m.chemicalbook.com]

- 16. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

CAS Number: 546093-45-2

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a chiral piperidine derivative of significant interest in medicinal chemistry. This document delves into its chemical properties, stereoselective synthesis, analytical characterization, and potential applications in drug discovery, offering field-proven insights and methodologies for researchers in the pharmaceutical sciences.

Introduction: The Significance of Chiral Piperidines in Drug Design

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets.[1][2] The introduction of chirality into the piperidine ring further expands its utility, as stereoisomers of a drug can exhibit markedly different pharmacological activities, metabolic profiles, and toxicities.[3][4][5] (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, with its defined stereocenter, represents a valuable chiral building block for the synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is crucial for its effective use in research and development. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₇H₁₆ClNO | [6][7] |

| Molecular Weight | 165.66 g/mol | [8] |

| Appearance | White to off-white solid | General observation for similar hydrochloride salts |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Expected for a hydrochloride salt of a small amine |

| Melting Point | Not available | Data for related compounds vary widely |

| pKa | ~9-10 (for the piperidine nitrogen) | Typical range for secondary amines |

Stereoselective Synthesis: A Proposed Methodology

The synthesis of enantiomerically pure (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is paramount to harnessing its specific biological activities. A robust and scalable synthetic route is essential for its application in drug discovery programs. The most logical and widely employed strategy for accessing such chiral alcohols is the stereoselective reduction of a prochiral ketone precursor.

Synthetic Strategy Overview

The proposed synthesis commences with the commercially available 4-acetylpiperidine, which is first N-protected to prevent side reactions and enhance solubility in organic solvents. The resulting N-protected 4-acetylpiperidine is then subjected to an asymmetric reduction to establish the desired (R)-stereochemistry at the newly formed secondary alcohol. Finally, deprotection of the piperidine nitrogen and formation of the hydrochloride salt yields the target compound.

Caption: Proposed synthetic workflow for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Protection of 4-Acetylpiperidine

-

Rationale: The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents the piperidine nitrogen from interfering with the subsequent reduction step and improves the solubility of the intermediate in common organic solvents.

-

Procedure:

-

To a solution of 4-acetylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-acetylpiperidine-1-carboxylate.[9]

-

Step 2: Asymmetric Reduction

-

Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly efficient method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The use of the (R)-CBS catalyst will stereoselectively deliver the hydride to one face of the ketone, yielding the desired (R)-alcohol.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) dropwise.

-

Stir for 15 minutes, then add a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Warm the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-(1R)-1-(piperidin-4-yl)ethan-1-ol.

-

Step 3: N-Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc protecting group is readily cleaved under acidic conditions. Treatment with hydrochloric acid will both deprotect the piperidine nitrogen and form the desired hydrochloride salt in a single step.

-

Procedure:

-

Dissolve the crude N-Boc-(1R)-1-(piperidin-4-yl)ethan-1-ol in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the corresponding solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group as a doublet, the methine proton of the alcohol as a quartet, and the hydroxyl proton as a broad singlet (which may be exchangeable with D₂O). The coupling constants will be informative of the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all seven carbon atoms in the molecule with distinct chemical shifts for the piperidine ring carbons, the methyl group, and the carbon bearing the hydroxyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 130.22.

-

Chiral Purity Determination

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis. This involves using a chiral stationary phase that can separate the (R) and (S) enantiomers, allowing for their quantification.

Applications in Drug Discovery and Medicinal Chemistry

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement for optimal target binding.

Potential as a Scaffold for Novel Therapeutics

The chiral alcohol functionality can be further derivatized to introduce a variety of substituents, while the secondary amine of the piperidine ring allows for the introduction of diverse groups to modulate physicochemical and pharmacological properties.

Caption: Potential derivatization points of (1R)-1-(piperidin-4-yl)ethan-1-ol for drug discovery.

Analogues and Their Biological Activities

While specific biological data for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is scarce, the biological activities of structurally related piperidine-containing molecules provide valuable insights into its potential therapeutic applications.

-

Sigma-1 (σ₁) Receptor Ligands: Piperidine derivatives are known to be potent and selective ligands for the σ₁ receptor, which is implicated in a variety of neurological disorders.[10][11] The specific stereochemistry of the ligand can be crucial for high-affinity binding.

-

Glutaminase 1 (GLS1) Inhibitors: Certain 2-(piperidin-4-yl)ethan-1-ol analogs have been identified as inhibitors of GLS1, an enzyme that plays a critical role in cancer cell metabolism.[12][13] This suggests that derivatives of the title compound could be explored as potential anti-cancer agents.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs, including antipsychotics and analgesics.[14] The introduction of specific substituents onto the (1R)-1-(piperidin-4-yl)ethan-1-ol core could lead to the discovery of novel CNS therapeutics.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. Based on safety data for structurally similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its stereoselective synthesis can be achieved through established methodologies, and its versatile structure allows for the creation of diverse libraries of compounds for biological screening. While further research is needed to fully elucidate its specific biological activities, the known pharmacology of related piperidine derivatives suggests promising avenues for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and application of this important chiral intermediate.

References

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

-

US Patent No. 8829195. Regulations.gov. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

-

Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. [Link]

-

PubChem Patents. PubChem. [Link]

-

United States Patent (10) Patent No.: US 8,232,265 B2. Google APIs. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chem Rev Lett. [Link]

-

Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. ResearchGate. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. Collection of Czechoslovak Chemical Communications. [Link]

-

Chirality & Bioactivity I.: Pharmacology. ResearchGate. [Link]

- US5693794A - Caged polynitramine compound.

-

Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]

-

EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. ibn.idsi.md. [Link]

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed. [Link]

-

1-(1-ethylpiperidin-4-yl)ethan-1-ol. PubChem. [Link]

-

Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. ResearchGate. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Royal Society of Chemistry. [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

-

Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

-

Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery. [Link]

-

Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. [Link]

-

2-(Piperidin-4-yl)ethanol hydrochloride. PubChem. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

-

1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride. American Elements. [Link]

-

1-(Piperazin-1-yl)ethanone hydrochloride. PubChem. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends [mrijournal.rjh.com.cn:8443]

- 5. ijpras.com [ijpras.com]

- 6. 1-(Piperidin-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 7. 546093-45-2|(R)-1-(Piperidin-4-yl)ethanol|BLD Pharm [bldpharm.com]

- 8. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | 206989-61-9 [chemicalbook.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijnrd.org [ijnrd.org]

An In-depth Technical Guide on the Safety and Handling of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. As a piperidine derivative, this compound warrants a cautious and well-informed approach in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, ensuring the safe and effective use of this compound in their work. By synthesizing data from safety data sheets (SDS) of structurally related compounds and established laboratory safety principles, this guide outlines the necessary precautions, personal protective equipment (PPE), emergency procedures, and disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the potential hazards and the importance of adherence to these protocols.

Introduction: Understanding the Compound

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral organic compound featuring a piperidine ring, a fundamental heterocyclic amine motif prevalent in many pharmaceuticals and bioactive molecules.[1] The hydrochloride salt form generally enhances solubility and stability. While specific toxicological data for this exact compound is not extensively published, the known hazards of its parent structure, piperidine, and other derivatives necessitate a stringent safety-first approach.[1][2][3] Piperidine itself is classified as a highly flammable liquid and vapor that can cause severe skin burns, eye damage, and is toxic if inhaled or in contact with skin.[1][3] Therefore, all handling procedures for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride should be conducted with the assumption of similar, if not identical, hazards.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a comprehensive evaluation of the potential hazards must be undertaken.

Primary Hazards:

-

Skin and Eye Irritation/Corrosion: Based on data from similar piperidine compounds, this substance is expected to be a skin and eye irritant, with the potential for causing serious eye damage.[4][5] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system, leading to symptoms such as coughing and shortness of breath.[4][5][6]

-

Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation and other adverse health effects.[3][4][5]

Physical and Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C7H15NO · HCl | [7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][2] This is crucial for preventing the inhalation of any dust or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[3][4][6]

-

Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and regularly tested.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, particularly when there is a risk of splashing.[2] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently, especially after direct contact.[2] |

| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[2] |

| Respiratory | Respirator (if necessary) | While working in a fume hood should be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations or if engineering controls are not adequate. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Personal Contact: All personal contact, including inhalation, should be avoided.[4][6]

-

Good Occupational Work Practice: Do not eat, drink, or smoke in areas where the chemical is handled.[3][4][6] Always wash hands thoroughly with soap and water after handling.[4][6]

-

Static Discharge: Take precautionary measures against static discharges, especially when handling larger quantities.[8] Use non-sparking tools and ground equipment where necessary.[3][8]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][9]

Storage

-

Container: Store in the original, tightly sealed container.[3][4]

-

Location: Keep in a cool, dry, and well-ventilated area.[3][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

In the event of an emergency, a swift and correct response can significantly mitigate harm.

First-Aid Measures

| Exposure | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11][12] Seek immediate medical attention.[4] |

| Skin Contact | Remove all contaminated clothing.[11] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water.[13] Seek immediate medical attention. |

Accidental Release Measures

The response to a spill depends on its size and the immediate hazards it presents.

Small Spills:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[11]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]

-

Absorb: Cover the spill with a non-flammable absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][11][14] DO NOT use combustible materials like paper towels to absorb the initial spill.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[10][14]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14]

Large Spills:

-

Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.[14]

-

Isolate: Close the doors to the affected area to contain vapors.

-

Call for Help: Contact your institution's emergency response team or local emergency services.[14] Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible container.[11][14]

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department or a licensed waste disposal contractor.[8][14] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

The safe handling of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and the reasoning behind these safety measures, researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues. This guide should be used in conjunction with institution-specific safety policies and a thorough review of any available Safety Data Sheets for this or structurally analogous compounds.

References

- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine.

- Penta Chemicals. (2024, May 7).

- Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine.

- Environment, Health & Safety. Chemical Spills.

- (2023, March 16).

- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.

- (2022, February 9).

- CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.

- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.

- CymitQuimica. 1-(Piperidin-4-yl)ethan-1-ol.

- (2021, December 24).

- Florida State University Emergency Management. Chemical Spills.

- Research Safety. Emergency Procedures for Incidents Involving Chemicals.

- Sigma-Aldrich. (2025, September 23).

- (2009, October 9).

- Spectrum Chemical. (2007, May 10).

- Campus Operations and Risk Management. (2021, October). 2. General Chemical Spill Procedures.

- (2023, May 8).

- 4 - SAFETY D

- Fisher Scientific.

- PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564.

- Fisher Scientific.

- BLDpharm. 546093-45-2|(R)-1-(Piperidin-4-yl)ethanol.

- PPG. (2025, June 25).

- PubChem. 1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882.

- AMERICAN ELEMENTS. 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride.

- Angene Chemical. (2024, April 17).

Sources

- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1-(Piperidin-4-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. angenechemical.com [angenechemical.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 13. kishida.co.jp [kishida.co.jp]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

Methodological & Application

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in vitro assay development

Introduction: The Chiral Anchor of ALK Inhibition

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 106518-24-9 / 2059911-70-3 for specific salt forms) is not merely a building block; it is the chiral anchor for the "tail" region of Crizotinib (Xalkori) , a first-in-class ALK/ROS1/MET inhibitor used in non-small cell lung cancer (NSCLC) [1].

In the context of drug development, this molecule presents a unique "Assay Development" challenge.[1] It is rarely the final drug; rather, it is a high-value intermediate or a fragment used in Fragment-Based Drug Discovery (FBDD). Therefore, "assay development" for this target focuses on three critical pillars:

-

Enantiomeric Purity Validation: Ensuring the (1R) configuration (critical for binding affinity).

-

Physicochemical Profiling: Solubility and stability of the HCl salt.

-

Fragment Utility: Assessing its suitability for library screening (NMR/SPR).

This guide provides the standard operating procedures (SOPs) for validating this molecule before it enters complex synthesis or biological screening.

Strategic Workflow: From Powder to Data

The following decision tree outlines the validation logic for this chiral amine.

Figure 1: Quality Control and Assay Development Workflow. The critical gatekeeper is the Chiral HPLC step, as the (1S) enantiomer is considered an impurity in ALK inhibitor synthesis.

Module 1: Chiral Purity Assay (The "Gatekeeper")

The biological activity of Crizotinib is highly dependent on the spatial arrangement of the piperidine ring relative to the hinge-binding region. The (1R) enantiomer is required. The (1S) enantiomer is an impurity that must be quantified.

Challenge: Piperidines are secondary amines that interact strongly with silanols on HPLC columns, leading to peak tailing. Solution: Use of a polysaccharide-based column with a basic additive (Diethylamine) to suppress ionization.

Protocol: Normal Phase Chiral HPLC

| Parameter | Condition | Rationale |

| Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Amylose-based selector offers best recognition for piperidine alcohols [2]. |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | DEA blocks silanol sites; IPA provides hydrogen bonding modulation. |

| Flow Rate | 1.0 mL/min | Standard flow for resolution. |

| Detection | UV @ 210 nm | The molecule lacks a strong chromophore; 210 nm detects the amine/alcohol backbone. |

| Temperature | 25°C | Lower temperature maximizes chiral recognition mechanisms. |

| Sample Prep | 1 mg/mL in Mobile Phase (Free base) | Critical: If using HCl salt, neutralize with 1 eq. TEA or dissolve in EtOH before dilution. |

Acceptance Criteria:

-

Retention Time: (1S) ~ 8.5 min; (1R) ~ 10.2 min (Note: Order may reverse depending on specific column batch; run racemate standard first).

-

Resolution (Rs): > 1.5.

-

Enantiomeric Excess (ee): > 98.0%.

Module 2: Salt Stoichiometry & Handling

In high-throughput screening or precise synthesis, the exact molecular weight matters. Commercial sources often supply this as a monohydrochloride or dihydrochloride.

Assay: Potentiometric Titration for Chloride Content

-

Dissolve: 50 mg of sample in 50 mL deionized water.

-

Titrant: 0.1 N Silver Nitrate (

). -

Electrode: Silver/Silver Chloride combination electrode.

-

Calculation:

-

Theoretical %Cl for Monohydrochloride (MW ~165.6): ~21.4%

-

Theoretical %Cl for Dihydrochloride: ~35.1%

-

Why this matters: If you use the dihydrochloride in a reaction requiring 1 equivalent of base, your pH will remain too low, killing the nucleophilicity of the piperidine nitrogen.

Module 3: In Vitro Permeability (PAMPA)

If this molecule is used as a fragment in FBDD, its ability to cross membranes is a key selection criterion. As a polar amine (

Protocol: pH-Dependent PAMPA

Objective: Determine if the fragment can cross the blood-brain barrier (BBB) or gut membrane via passive diffusion.

-

System: 96-well MultiScreen-IP (PVDF membrane).

-

Membrane Coating: 1% Lecithin in Dodecane (Artificial Membrane).

-

Donor Well:

-

buffer: PBS pH 7.4 (mimics blood) AND pH 9.0 (to suppress protonation of the piperidine).

-

Concentration: 100 µM compound.

-

-

Acceptor Well: PBS pH 7.4.

-

Incubation: 18 hours @ 25°C, humidity chamber.

-

Analysis: LC-MS/MS of Donor and Acceptor wells.

Data Interpretation:

-

At pH 7.4: Permeability (

) is likely low (< -

At pH 9.0: Permeability should increase significantly as the neutral species dominates.

-

Insight: This confirms that for cellular assays, the molecule may require active transport or modification (prodrug) to enter cells efficiently, or it acts on extracellular targets/binding pockets.

Module 4: Fragment Binding (Ligand Efficiency)

For researchers using this as a probe for ALK or ROS1 binding pockets (FBDD), Saturation Transfer Difference (STD) NMR is the gold standard assay.

Diagram: Ligand-Receptor Interaction Logic

Figure 2: STD-NMR workflow for validating fragment binding. The piperidine ring protons typically show strong saturation transfer if binding to the kinase hinge region occurs.

Protocol:

-

Protein: Recombinant ALK kinase domain (10 µM) in

buffer. -

Ligand: (1R)-1-(piperidin-4-yl)ethan-1-ol HCl (500 µM).

-

Experiment:

-

Record 1D

NMR (Reference). -

Record STD spectrum (On-resonance irradiation at protein region, e.g., -1 ppm; Off-resonance at 30 ppm).

-

-

Readout: Difference spectrum reveals protons in close contact with the protein surface.

Safety & Handling (SDS Summary)

-

Hazards: Piperidine derivatives are irritants. The HCl salt is a solid but can cause serious eye irritation.

-

Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at RT.

-

Reactivity: Incompatible with strong oxidizing agents. Avoid mixing with aldehydes unless a reductive amination is intended.

References

-

Cui, J. J., et al. (2011).[3] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[3] Link

-

Daicel Corporation. (2020). "Chiral Separation of Amines using CHIRALPAK® AD-H." Application Note List. Link

-

Qian, J., et al. (2014).[3] "A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation."[3] Tetrahedron Letters, 55(9), 1528-1531.[3] Link

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA protocols).

Sources

Application Notes & Protocols: A Phased Approach to the In Vivo Characterization of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Executive Summary

The development of novel small molecules requires a rigorous and systematic in vivo evaluation to bridge the gap between promising in vitro data and clinical potential. This document provides a comprehensive strategic guide for researchers, scientists, and drug development professionals on designing and executing a phased in vivo study for the novel compound, (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2] Therefore, this guide is structured to thoroughly investigate the compound's behavior in a biological system, focusing on pharmacokinetics (PK), acute safety, and potential pharmacodynamic (PD) effects, with an emphasis on CNS-related activity.

Our approach is not a rigid template but a logical, cascading framework. Each phase builds upon the data from the last, ensuring that decisions are evidence-based, resources are used efficiently, and the study yields a clear, translatable dataset for further development. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins robust scientific inquiry.

Phase I: Foundational Pharmacokinetics and Dose-Range Finding

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride and to establish a preliminary dose-exposure relationship. This phase is critical, as all subsequent efficacy and toxicology studies are uninterpretable without a clear understanding of the compound's concentration over time in the body.[3]

Rationale for Animal Model Selection: The Sprague Dawley rat is selected as the initial model. It is a widely used, outbred stock in non-clinical toxicology and PK studies due to its physiological similarity to humans in many aspects, manageable size, and extensive historical control data.[3][4]

Protocol 1.1: Single Ascending Dose (SAD) Pharmacokinetic Study

This study provides vital information for determining the optimal dosing regimen and understanding the compound's basic PK parameters.[5]

Materials:

-

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

-

Vehicle (e.g., 0.9% saline, or a suitable vehicle determined by solubility studies)

-

Male Sprague Dawley rats (8-10 weeks old)

-

Dosing gavage needles and syringes

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge, vortex mixer

-

LC-MS/MS system for bioanalysis[4]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate animals for a minimum of 7 days under standard vivarium conditions.

-

Dose Formulation: Prepare fresh dosing formulations on the day of the study. Ensure complete dissolution and stability.

-

Animal Grouping: Divide rats into two main cohorts for Intravenous (IV) and Oral (PO) administration. The IV group serves to establish baseline parameters like clearance and volume of distribution, while the PO group is essential for determining oral bioavailability.

-

Cohort 1 (IV): n=4 rats, single bolus dose of 1 mg/kg.

-

Cohort 2 (PO): n=12 rats, divided into three groups (n=4 each) for a single gavage dose of 5, 20, and 50 mg/kg.

-

-

Dosing: Fast animals overnight (with access to water) prior to PO dosing to reduce variability in absorption. Administer the compound via the appropriate route.

-

Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or other appropriate vessel. A sparse sampling or composite design can be used to minimize stress on any single animal.[5] A typical sampling schedule is outlined in the table below.

-

Sample Processing: Immediately place blood into K2-EDTA tubes, mix gently, and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.[5]

Table 1: Pharmacokinetic Study Design Summary

| Parameter | Intravenous (IV) Cohort | Oral (PO) Cohorts |

|---|---|---|

| Animal Model | Male Sprague Dawley Rats | Male Sprague Dawley Rats |

| Number of Animals | 4 | 4 per dose group (12 total) |

| Dose Levels | 1 mg/kg | 5, 20, 50 mg/kg |

| Route | Intravenous (bolus) | Oral (gavage) |

| Blood Sampling Time Points (minutes) | Pre-dose, 5, 15, 30, 60, 120, 240, 480 | Pre-dose, 15, 30, 60, 120, 240, 480, 1440 |

Key PK Parameters to Determine:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t1/2 (Half-life): Time for plasma concentration to decrease by half.

-

CL (Clearance): Rate of drug removal.

-

Vd (Volume of Distribution): Apparent volume into which the drug distributes.

-

F% (Oral Bioavailability): Fraction of the oral dose that reaches systemic circulation.

Phase II: Acute Systemic Toxicity Assessment

Objective: To determine the potential for acute toxicity after a single dose of the compound and to identify the maximum tolerated dose (MTD). This is a regulatory prerequisite and is essential for establishing a safe dose range for subsequent efficacy studies.[6][7]

Rationale for Guideline Selection: We will follow the OECD Guideline 420: Fixed Dose Procedure. This method is chosen for its ethical consideration of reducing the number of animals used and avoiding lethality as an endpoint, focusing instead on clear signs of toxicity at fixed dose levels.[8][9]

Protocol 2.1: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Materials:

-

Same as Protocol 1.1

-

Female Sprague Dawley rats (nulliparous and non-pregnant, 8-12 weeks old). Females are often used as they tend to be slightly more sensitive.[10]

Step-by-Step Methodology:

-

Sighting Study: A preliminary study is conducted to identify the appropriate starting dose for the main study. One animal is dosed at a time, with a 48-hour observation period between animals, typically starting at 300 mg/kg and adjusting up or down (to 5, 50, or 2000 mg/kg) based on the outcome.[9]

-

Main Study - Dosing: Based on the sighting study, the main study begins. A group of five female rats is dosed at the selected starting level (e.g., 300 mg/kg).

-

Clinical Observations: Animals are observed continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[11] Observations should include, but are not limited to:

-

Changes in skin, fur, eyes, and mucous membranes.

-

Respiratory, circulatory, autonomic, and CNS effects (e.g., tremors, convulsions, salivation, lethargy).

-

Behavioral changes (e.g., stereotypy, bizarre behavior).

-

-

Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

-

Decision Making:

-

If no evident toxicity is observed at the starting dose, the next higher fixed dose is administered to a new group of five animals.

-

If evident toxicity is observed (non-lethal), this is considered the toxic dose, and no further dose escalation is needed.

-

If mortality occurs in 2 or more animals, the study is terminated, and that dose is considered the lethal range.

-

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including any that died during the study) to examine for any pathological changes in organs and tissues.

Phase III: Preliminary Pharmacodynamics & Efficacy

Objective: To investigate the potential therapeutic effects of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in a relevant animal model. Given that many piperidine derivatives exhibit CNS activity, including analgesic properties, an initial screen for antinociceptive effects is a logical starting point.[12][13]

Rationale for Model Selection: The Acetic Acid-Induced Writhing Test in mice is a well-established, sensitive, and rapid screening model for peripheral and central analgesic activity.[12] It relies on a chemically induced visceral pain response, making it suitable for identifying compounds that can interfere with pain signaling pathways.

Protocol 3.1: Acetic Acid-Induced Writhing Test for Analgesic Activity

Materials:

-

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

-

Male Swiss albino mice (20-30g)

-

Vehicle (same as used in PK studies)

-

Positive Control: A standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)

-

0.6% (v/v) acetic acid solution

-

Syringes and needles (for IP and PO administration)

-

Observation chambers, stopwatch

Step-by-Step Methodology:

-

Animal Acclimatization & Grouping: Acclimate mice for at least 3 days. Divide them into groups (n=6-8 per group):

-

Group 1: Vehicle Control (receives vehicle only)

-

Group 2: Positive Control (receives Diclofenac sodium)

-

Groups 3-5: Test Compound (receives (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride at three different doses, e.g., 10, 30, and 100 mg/kg, PO). Doses should be selected based on the PK and toxicity data from Phases I and II.

-

-

Drug Administration: Administer the vehicle, positive control, or test compound orally.

-

Induction of Writhing: After a set pre-treatment time (e.g., 60 minutes for PO administration), administer a 0.6% solution of acetic acid intraperitoneally (IP) at a volume of 10 mL/kg.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. Count the total number of writhes (a characteristic stretching and constriction of the abdomen) for each animal over a 20-minute period.

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition) for the treated groups using the following formula:

% Inhibition = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

Table 2: Example Data Presentation for Writhing Test

| Treatment Group | Dose (mg/kg, PO) | N | Mean Writhes ± SEM | % Inhibition |

|---|---|---|---|---|

| Vehicle Control | - | 8 | 45.2 ± 3.1 | - |

| Diclofenac Sodium | 10 | 8 | 15.8 ± 2.5 | 65.0% |

| Test Compound | 10 | 8 | 38.1 ± 4.0 | 15.7% |

| Test Compound | 30 | 8 | 25.4 ± 3.3 | 43.8% |

| Test Compound | 100 | 8 | 18.9 ± 2.9 | 58.2% |

References

-

Manasvi, C., Raj, A. T., & Kumar, V. (2017). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

-

Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

-

Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

-

Altasciences. (2024). Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials. Retrieved from [Link]

-

Stegmeier, F., & Lengauer, T. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. Retrieved from [Link]

-

Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

-

Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

-

YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

-

de Lange, E. C. (2013). Measurement of the Pharmacokinetics and Pharmacodynamics of Neuroactive Compounds. Methods in Molecular Biology, 947, 343-63. Retrieved from [Link]

-

Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

-

Kinon, B. J., et al. (2015). Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. Innovations in Clinical Neuroscience, 12(7-8), 24-30. Retrieved from [Link]

-

Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

-

Clinical Leader. (2025). Central Nervous System (CNS) Active Drugs Complex Considerations. Retrieved from [Link]

-

ModernVivo. (n.d.). In Vivo Study Design Resources. Retrieved from [Link]

-

Reichel, A. (2021). Pharmacodynamic Evaluation: CNS Methodologies. ResearchGate. Retrieved from [Link]

-

Al-Ezzi, O., & Pathan, A. (2023). Advancements in small molecule drug design: A structural perspective. PMC - NIH. Retrieved from [Link]

-

Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Retrieved from [Link]

-

Szałach, Ł. P., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Retrieved from [Link]

-

Gribanov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

-

Le-Maux, M., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(11), 861-73. Retrieved from [Link]

-

Nepram, S., et al. (2012). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 12(14), 1473-86. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 1-(Piperidin-4-yl)ethanone Hydrochloride CAS 89895-06-7. Retrieved from [Link]

-

Schmidt, A., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

-

Al Rihani, S. B., et al. (2022). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. MDPI. Retrieved from [Link]

-

Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 4. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 5. parazapharma.com [parazapharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. oecd.org [oecd.org]

- 10. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Executive Summary & Analyte Assessment

Objective: To establish robust analytical protocols for the identification, assay, and enantiomeric purity of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Compound Profile:

-

Name: (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride[1]

-

Structure: A 4-substituted piperidine ring with a chiral ethyl alcohol side chain.[1]

-

Key Properties:

-

Chirality: Contains one stereocenter (1R). The (1S) enantiomer is a critical impurity.

-

Basicity: The secondary amine (piperidine) is highly basic (pKa ~11.0).

-

Chromophore: Weak/Negligible. The molecule lacks conjugated systems (e.g., benzene rings), making standard UV detection (>220 nm) ineffective.

-

Polarity: Highly polar and hydrophilic, especially as the HCl salt.

-

Analytical Challenges & Strategy:

-

Retention: Standard C18 columns may show poor retention due to high polarity. Solution: Use High-pH Reversed-Phase (RP) or HILIC modes.[1]

-

Detection: Lack of UV absorbance. Solution: Use Charged Aerosol Detection (CAD), Refractive Index (RI), or low-wavelength UV (200-210 nm) with high-purity solvents.[1] Alternatively, derivatization.[2][3]

-

Chiral Separation: Enantiomers require a chiral stationary phase (CSP).[4][5] Solution: Polysaccharide-based columns (Amylose/Cellulose) in Normal Phase or Polar Organic Mode.[1]

Method Development Workflow

The following decision tree outlines the selection of the appropriate protocol based on laboratory capabilities and data requirements.

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Protocol A: Achiral Purity & Assay (High pH RP-HPLC)

Application: Routine purity checks, reaction monitoring, and assay. Scientific Rationale: Basic amines like piperidines are protonated at neutral/acidic pH, leading to poor retention and peak tailing on standard C18 silica due to silanol interactions. Using a High pH (pH > 10) mobile phase suppresses the ionization of the piperidine nitrogen (keeping it neutral), drastically improving retention and peak shape on hybrid-silica columns.

Chromatographic Conditions

| Parameter | Condition |

| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0-5 min: 5% B; 5-15 min: 5%→60% B; 15-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C |

| Detection | Primary: CAD (Nebulizer: 35°C) or ELSD.Secondary: UV at 205 nm (Requires high-purity solvents to minimize baseline drift).[1] |

| Injection Vol | 5-10 µL |

Sample Preparation:

-

Weigh 10 mg of sample.[6]

-

Dissolve in 10 mL of 50:50 Water:Acetonitrile.

-

Critical: If the sample is the HCl salt, the buffer capacity of the mobile phase is sufficient. No free-basing needed.[1]

Protocol B: Enantiomeric Purity (Chiral HPLC)

Application: Determining the enantiomeric excess (ee%) of the (1R) isomer against the (1S) impurity. Scientific Rationale: Polysaccharide-based chiral stationary phases (CSPs) create a chiral cavity.[1] The separation relies on hydrogen bonding and steric inclusion. Since the analyte is a salt (HCl), it must be analyzed in a mode that suppresses ionization or solubilizes the salt. Normal Phase with Basic Additive is the industry standard for piperidines.

Chromatographic Conditions

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) |

| Mode | Isocratic Normal Phase |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm (Ethanol cutoff allows 210 nm; avoid Isopropanol if possible at this wavelength).[1] |

Sample Preparation (Salt Neutralization): Direct injection of HCl salts into Normal Phase systems can damage columns or cause precipitation.

-

Dissolve 5 mg sample in 1 mL Water.

-

Add 100 µL 1M NaOH (to liberate free base).

-

Extract with 2 mL n-Hexane/Ethanol (90:10).

-

Inject the organic layer.

Mechanism of Separation: The (1R) and (1S) enantiomers form transient diastereomeric complexes with the carbamate linkages on the amylose backbone. The DEA additive masks non-specific silanol interactions, ensuring sharp peaks for the basic piperidine.

Figure 2: Kinetic separation mechanism on Polysaccharide CSPs.

Protocol C: High Sensitivity (Derivatization)

Application: Trace analysis or when only standard UV detection (>254 nm) is available. Scientific Rationale: Reacting the secondary amine with Tosyl Chloride (TsCl) adds a strong UV chromophore (benzene ring), allowing detection at 254 nm with high sensitivity.

Reagents:

-

Reagent A: 10 mg/mL Tosyl Chloride in Acetonitrile.

-